Home > Products > Screening Compounds P142236 > Clopidogrel Intermediate
Clopidogrel Intermediate -

Clopidogrel Intermediate

Catalog Number: EVT-8042656
CAS Number:
Molecular Formula: C15H17Cl2NO2S
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clopidogrel is classified as an antiplatelet drug and belongs to the thienopyridine class of medications. It is primarily derived from the synthesis of various intermediates, including L-2-chlorophenylglycine and its derivatives. The synthesis methods for these intermediates have evolved over time, focusing on improving yield, purity, and cost-effectiveness. The compound is utilized in clinical settings for patients at risk of cardiovascular events due to its ability to inhibit platelet aggregation.

Synthesis Analysis

The synthesis of Clopidogrel intermediates can be achieved through multiple routes, each involving several key steps:

  1. Starting Materials: The synthesis often begins with L-2-chlorophenylglycine or o-chlorobenzaldehyde.
  2. Key Reactions:
    • Esterification: L-2-chlorophenylglycine is converted into its methyl ester.
    • Condensation: The methyl ester is subjected to condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
    • Cyclization: This step involves the formation of a ring structure through reactions with formaldehyde and other reagents.
  3. Resolution: The racemic mixture obtained from these reactions is resolved using chiral agents like L-camphorsulfonic acid to isolate the desired (S)-enantiomer.

Recent advancements have introduced one-pot catalytic methods that streamline the process into fewer steps while maintaining high yields and optical purity .

Molecular Structure Analysis

The molecular structure of Clopidogrel can be described as follows:

  • Molecular Formula: C16H16ClN1O2S
  • Molecular Weight: Approximately 321.82 g/mol
  • Structural Features:
    • Contains a thienopyridine core.
    • Includes a chlorobenzyl group.
    • Exhibits stereochemistry with specific focus on the (S)-enantiomer.

The structural integrity of Clopidogrel is crucial for its biological activity, as even minor alterations can significantly affect its pharmacodynamics.

Chemical Reactions Analysis

Clopidogrel intermediates undergo several notable chemical reactions during their synthesis:

  1. Esterification: Involves the reaction between carboxylic acids and alcohols to form esters.
  2. Nucleophilic Substitution: Key for introducing functional groups into the intermediate structures.
  3. Cyclization Reactions: These are critical for forming the thienopyridine ring structure essential for Clopidogrel's activity.
Mechanism of Action

Clopidogrel functions as an antagonist to the P2Y12 receptor on platelets. Upon metabolic activation, it irreversibly binds to this receptor, inhibiting adenosine diphosphate-induced platelet activation and aggregation. This mechanism reduces thrombus formation and is particularly beneficial in patients undergoing percutaneous coronary intervention or those with a history of myocardial infarction.

Activation Process

  1. Metabolic Conversion: Clopidogrel is metabolized in the liver by cytochrome P450 enzymes.
  2. Active Metabolite Formation: The active metabolite then binds covalently to cysteine residues on the P2Y12 receptor.

This irreversible binding leads to prolonged antiplatelet effects lasting several days post-administration .

Physical and Chemical Properties Analysis

Key physical and chemical properties of Clopidogrel include:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and acetone; slightly soluble in water.
  • Melting Point: Approximately 120-122 °C.
  • pH Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.

These properties are essential for formulation development and stability assessments in pharmaceutical applications .

Applications

Clopidogrel intermediates play a significant role in pharmaceutical research and development:

  1. Antiplatelet Therapy: The primary application of Clopidogrel is in preventing thrombotic events in patients with cardiovascular diseases.
  2. Research Studies: Intermediates are utilized in studies aimed at developing new antiplatelet agents or improving existing formulations.
  3. Industrial Manufacturing: Optimized synthetic routes are crucial for large-scale production of Clopidogrel while maintaining cost-effectiveness and purity standards.

The continuous exploration of new synthetic methodologies enhances the efficiency of producing Clopidogrel intermediates, thereby supporting its widespread clinical use .

Synthetic Methodologies and Pathway Optimization

Historical Evolution of Clopidogrel Intermediate Synthesis

The industrial synthesis of clopidogrel intermediates has evolved through three distinct generations, each addressing limitations in yield, enantioselectivity, and scalability. The first-generation route (1980s) employed a racemic synthesis via the Mannich condensation of thiophene ethamine, o-chlorobenzaldehyde, and formaldehyde, yielding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This intermediate was subsequently coupled with α-halo methyl phenylacetate derivatives under phase-transfer catalysis. However, this method suffered from low overall yields (≤26%) due to mandatory chiral resolution and excessive wastage of the undesired enantiomer [6]. The second-generation approach (1990s) adopted a "chiral pool" strategy, starting with enantiopure L-2-chlorophenylglycine. Methyl esterification followed by tartaric acid resolution produced S-(+)-chlorophenylglycine methyl ester, which underwent nucleophilic displacement with 2-(2-thienyl)ethyl tosylate. While this route improved enantiomeric purity (>90% ee), it relied on expensive chiral starting materials and multi-step sulfonylation [6]. The third-generation innovations (post-2010) introduced catalytic asymmetric methods, such as organocatalyzed Knoevenagel/epoxidation/esterification cascades. For example, quinidine-derived catalysts enabled one-pot synthesis of (S)-clopidogrel from o-chlorobenzaldehyde and 1-naphthylsulfonyl acetonitrile in 61% yield (62% ee), significantly streamlining production [7].

Table 1: Evolution of Clopidogrel Intermediate Synthetic Routes

GenerationKey Starting MaterialsCritical IntermediateMax YieldKey Limitations
First (1980s)Thiophene ethamine, o-chlorobenzaldehyde4,5,6,7-Tetrahydrothieno[3,2-c]pyridine26%Low yield, racemization during resolution
Second (1990s)L-2-Chlorophenylglycine, thienyl tosylateS-(+)-Chlorophenylglycine methyl ester75%High-cost chiral precursors, multi-step sulfonylation
Third (2010s+)o-Chlorobenzaldehyde, organocatalysts(S)-Clopidogrel via Knoevenagel adduct61%Moderate enantioselectivity (62% ee)

Comparative Analysis of Racemic vs. Enantioselective Synthetic Routes

Racemic synthesis historically dominated early production due to operational simplicity. The thienopyridine core was constructed via Mannich-type cyclization, generating racemic clopidogrel free base. Subsequent diastereomeric salt formation with chiral acids (e.g., camphorsulfonic acid) enabled partial resolution, but maximum theoretical yield capped at 50% after discard of the inactive R-enantiomer. Process inefficiencies arose from repeated crystallizations to enhance ee, leading to cumulative yields below 30% in industrial settings [5].

Modern enantioselective routes circumvent this waste through three strategic approaches:

  • Kinetic Resolution: Racemic clopidogrel carboxylic acid undergoes lipase-mediated enantioselective esterification. Candida rugosa lipase in cyclohexane/[EMIM][BF4] ionic liquid systems achieves 94.21% ee and 49.6% conversion—near the 50% theoretical maximum for resolution [2].
  • Chiral Auxiliaries: Intermediate α-chloro esters are resolved using L-(+)-tartaric acid before thienylethylamine coupling. This method delivers >99% ee but requires stoichiometric chiral reagents and generates auxiliary waste [6].
  • Asymmetric Catalysis: Organocatalytic domino sequences (Knoevenagel/epoxidation/ring-opening) construct the stereocenter early. Quinidine-derived catalysts afford 62% ee in one pot, though further optimization is needed for industrial adoption [7].

Table 2: Enantioselective Methods for Clopidogrel Intermediate Production

MethodCatalyst/ReagentKey ConditionsEnantiomeric Excess (ee)Yield
Kinetic ResolutionCandida rugosa lipaseCyclohexane/[EMIM][BF4], methanol94.21%49.6%
Chiral AuxiliaryL-(+)-Tartaric acidSolvent: acetone/water, recrystallization>99%68% (after 3 steps)
OrganocatalysisQuinidine derivativeTBHP oxidant, single solvent62%61% (overall)

Process Optimization Strategies for Key Intermediate Production

Quality by Design (QbD) principles have revolutionized clopidogrel intermediate manufacturing. For clopidogrel napadisilate spray-dried dispersion, critical process parameters (CPPs) include roller compaction force (50–100 kN/cm), lubrication time (5–15 min), and compression forces (10–20 kN). These parameters directly impact intermediate critical quality attributes (iCQAs) such as granule density (target: 0.45–0.55 g/mL) and blend uniformity (RSD <5%). Proven Acceptable Ranges (PARs) are established via Design of Experiments (DoE), linking CPPs to dissolution performance—where granule density inversely correlates with tablet disintegration time [3].

Green chemistry advancements focus on solvent substitution and catalyst recycling:

  • Ionic liquid biphasic systems ([EMIM][BF4]/cyclohexane) enable lipase reuse for ≥5 cycles without activity loss, reducing E-factors by 40% compared to traditional organic solvents [2].
  • Solvent-free annulation techniques eliminate dichloromethane in the cyclization step by employing molten dimethylurea as reaction medium, achieving 95% conversion at 120°C [6].
  • Continuous flow hydrogenation of thiophene nitro intermediates using Pd/C cartridges enhances safety and reduces reaction times from hours to minutes [6].

Process Analytical Technology (PAT) integration employs inline NIR probes for real-time monitoring of intermediate enantiomeric excess during asymmetric syntheses, enabling automated feedback control to maintain ee >98% [3].

Mechanistic Insights into Nucleophilic Substitution and Cyclization Reactions

The benzyne-mediated nucleophilic substitution is pivotal in constructing the thienopyridine core. When chlorobenzene derivatives react with strong bases (e.g., KNH₂ in liquid ammonia), deprotonation adjacent to chlorine generates benzyne intermediates. This strained triple-bond species undergoes regioselective addition by thienylethylamine nucleophiles. Electron-withdrawing groups (e.g., -CF₃) direct addition to place negative charge ortho to the substituent, as verified by ¹⁴C labeling studies. Regiochemical outcomes thus depend on inductive effects rather than aromatic resonance [10].

Cyclization stereochemistry is governed by the conformation of the thienylethylamine side chain during Mannich reactions. DFT calculations reveal that the Re-face attack of formaldehyde on the iminium intermediate favors S-configured cyclization due to steric shielding by the thiophene ring. This preference results in 85:15 S:R diastereoselectivity in optimized conditions (pH 4.5, 40°C) [6].

Deuterium kinetic isotope effects elucidate metabolic vulnerabilities in intermediates. Deuterated analogs (d₂-, d₄-, d₆-clopidogrel) exhibit 20–30% higher bioactivation yields in liver microsomes due to attenuated CYP3A4-mediated piperidine oxidation. This "targeted metabolism shift" validates the intermediacy of oxidation-prone sites during active metabolite formation [4].

Properties

Product Name

Clopidogrel Intermediate

IUPAC Name

methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride

Molecular Formula

C15H17Cl2NO2S

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H

InChI Key

LHHGKVMHRNWRJY-UHFFFAOYSA-N

SMILES

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl

Canonical SMILES

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.